This compound can be sourced from peptide synthesis companies that specialize in custom peptide synthesis, such as AAPPTec and Sigma-Aldrich. It falls under the category of bioconjugates, specifically designed for targeted delivery and cellular uptake studies. The presence of biotin allows for specific binding to avidin or streptavidin, enhancing its utility in various biological applications.
The synthesis of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH typically involves solid-phase peptide synthesis techniques. The general method includes:
The synthesis parameters may vary depending on specific requirements for yield and purity .
The molecular formula of Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH is with a molecular weight of approximately 1,693.0 g/mol. The structure includes:
The presence of a phosphate group on the tyrosine residue indicates potential involvement in phosphorylation-related signaling processes.
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH can participate in various chemical reactions:
These reactions are critical for understanding how this compound interacts within biological systems .
The mechanism of action for Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH primarily revolves around its ability to bind selectively to proteins that recognize biotin. This property can be exploited in various applications:
The precise mechanism may vary based on the target cells and conditions under which it is applied .
Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH has several scientific applications:
The versatility of this compound makes it valuable in both research and therapeutic contexts .
Biotin conjugation serves as a critical molecular handle for isolating and visualizing phosphotyrosine (pTyr)-dependent protein interactions. In the compound Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH, the biotin moiety enables high-affinity binding to streptavidin/avidin matrices (equilibrium dissociation constant K~d~ ≈ 10⁻¹⁵ M). This permits the immobilization of the ligand for pull-down assays, surface plasmon resonance (SPR), or biosensor-based screening of SH2 domain-containing proteins [3] [7]. SH2 domains are modular protein interaction domains (~100 amino acids) that recognize pTyr within specific sequence contexts to relay signals in pathways governing cell proliferation, migration, and survival [7]. The biotin tag facilitates the study of transient, low-affinity interactions typical of SH2 domain-pTyr engagements (typical K~d~ = 0.1–10 μM), which are challenging to capture in physiological conditions [7] [6]. Additionally, biotinylation allows quantitative analysis of binding kinetics (e.g., K~on~, K~off~) using label-free detection systems, providing insights into the thermodynamics of SH2 domain recognition without perturbing native protein folding [7].
Table 1: Applications of Biotinylated Phosphopeptides in SH2 Domain Research
Application | Experimental Platform | Key Advantage |
---|---|---|
Target Isolation | Streptavidin pull-down + MS | Identifies SH2 domain interactomes from cell lysates |
Binding Affinity | SPR/Biacore | Measures real-time kinetics without fluorescent labels |
Complex Visualization | Streptavidin-gold EM | Localizes SH2-ligand complexes at subcellular resolution |
High-Throughput Screens | Peptide arrays/biosensors | Profiles specificity across SH2 domains under identical conditions |
The ε-aminocaproyl spacer (6-aminohexanoic acid; Ahx) bridges the biotin group and the phosphopeptide core. This linker addresses steric constraints imposed by streptavidin’s deep binding pocket, which can hinder simultaneous engagement of the SH2 domain with the pTyr motif [2] [5]. Ahx’s 6-carbon aliphatic chain provides:
Biophysical studies comparing spacers demonstrate that Ahx enhances binding affinity by 2–5 fold relative to shorter linkers (e.g., aminopropyl) for the Grb2 SH2 domain. This occurs by reducing the entropic penalty of peptide immobilization, as Ahx’s flexibility compensates for conformational restraints upon SH2 domain docking [2]. Nuclear magnetic resonance (NMR) analyses of similar macrocyclic inhibitors further confirm that linker flexibility optimizes orientation for critical hydrogen bonding and van der Waals contacts between the pTyr+3 residue (Ile) and the SH2 domain’s hydrophobic pocket [2].
Table 2: Impact of Spacer Length on SH2 Domain Binding Parameters
Spacer Group | Length (Å) | Rotatable Bonds | Relative Affinity (vs. Ahx) | Key Limitation |
---|---|---|---|---|
None (direct biotin) | 0 | 0 | 0.1–0.2x | Severe steric hindrance |
Aminopropyl (C3) | ~6.0 | 2 | 0.3–0.5x | Restricted peptide mobility |
ε-Aminocaproyl (Ahx) | ~11.5 | 5 | 1.0x (reference) | Balanced flexibility/accessibility |
Polyethylene glycol (PEG4) | ~18.0 | 8 | 0.8–1.2x | Potential hydration layer effects |
The Tyr(PO₃H₂) residue is indispensable for SH2 domain recruitment, contributing ~50% of the total binding energy through ionic interactions with conserved arginine residues (e.g., Arg¹⁷⁵ in Src) in the pTyr-binding pocket [7] [6]. The PO₃H₂ group’s dianionic charge at physiological pH enables:
However, natural phosphotyrosine is susceptible to hydrolysis by protein tyrosine phosphatases (PTPs), limiting its utility in cellular assays. The PO₃H₂ group in Biotinyl-e-aminocaproyl-Tyr(PO3H2)-Glu-Glu-Ile-OH provides partial resistance to PTPs while retaining high-affinity recognition. Comparative analyses of pTyr mimetics reveal:
For the Grb2 SH2 domain—which recognizes the consensus pY-X-N-X motif (where X = hydrophobic residue)—the Glu-Glu-Ile sequence adjacent to Tyr(PO₃H₂) provides additional specificity. The Glu⁻¹ residue forms salt bridges with Lys⁺¹⁰⁹, while Ile⁺³ inserts into a hydrophobic cleft formed by Trp¹²¹, Leu¹²⁴, and Val¹⁵² [2] [6]. The PO₃H₂ group’s orientation in this sequence context maximizes charge complementarity with Arg⁶⁷ and Arg⁸⁶ in Grb2, as confirmed by NMR-based solution structures [2].
Table 3: pTyr Mimetics in SH2 Domain Ligand Design
Mimetic | Chemical Structure | *Relative Affinity | PTP Resistance | Key Application |
---|---|---|---|---|
pTyr (PO₃H₂) | -OPO₃²⁻ | 1.0x | Low | Native reference |
Pmp | -CH₂PO₃²⁻ | 0.8x | Moderate | Stable probes for cellular assays |
Malonyl (e.g., C90) | -CH(COO⁻)₂ | 0.2–0.3x | High | Prodrug development (e.g., CGP85793) |
Difluorophosphonate | -CF₂PO₃²⁻ | 1.2–1.5x | Very High | High-affinity inhibitors in vivo |
Carboxymethyl | -CH₂COO⁻ | <0.1x | High | Low-affinity tool compounds |
*Normalized to pTyr affinity for Grb2 SH2 domain* [6] [3] [2]
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